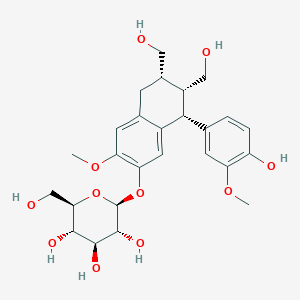
Rac-N-Methyllaudanosolinium Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-N-Methyllaudanosolinium Trifluoroacetate is a natural product found in the plant Gnetum montanum . It is an organic molecular entity with the chemical formula C20H22F3NO6 and an average mass of 429.387 Da . This compound is known for its role as a metabolite, which means it is an intermediate or product resulting from metabolism .
Vorbereitungsmethoden
The preparation of Rac-N-Methyllaudanosolinium Trifluoroacetate involves synthetic routes that typically include the use of trifluoroacetic acid. The compound can be synthesized through the reaction of N-methyllaudanosoline with trifluoroacetic acid under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the successful formation of the trifluoroacetate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Rac-N-Methyllaudanosolinium Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Rac-N-Methyllaudanosolinium Trifluoroacetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role as a metabolite and its potential effects on cellular processes . In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . In industry, it is used in the development of new materials and as a reagent in chemical synthesis .
Wirkmechanismus
The mechanism of action of Rac-N-Methyllaudanosolinium Trifluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in metabolic processes . This binding can lead to the modulation of enzyme activity and the regulation of various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Rac-N-Methyllaudanosolinium Trifluoroacetate can be compared with other similar compounds, such as N-Methyllaudanosoline and other tetrahydroisoquinolinium derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its trifluoroacetate moiety, which imparts distinct chemical and biological properties . Similar compounds include N-Methyllaudanosoline, Laudanosoline, and other isoquinoline alkaloids .
Eigenschaften
Molekularformel |
C20H22F3NO6 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
1-[(3,4-dihydroxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6,7-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C18H21NO4.C2HF3O2/c1-19(2)6-5-12-9-17(22)18(23)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;3-2(4,5)1(6)7/h3-4,8-10,14H,5-7H2,1-2H3,(H3-,20,21,22,23);(H,6,7) |
InChI-Schlüssel |
OIIROEYPLKNEAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B15239924.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)

![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)

![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)

